3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(5-methyl-1H-pyrazol-3-yl)oxy]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6-5-7(10-9-6)11-4-2-3-8/h5H,2,4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCUOWOQPRZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)OCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 3 3 Methyl 1h Pyrazol 5 Yl Oxy Propanenitrile
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile, providing insights into its constituent functional groups and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methyl, pyrazole (B372694) ring, and propanenitrile protons. The methyl group protons on the pyrazole ring would likely appear as a singlet at approximately 2.2 ppm. The pyrazole ring proton (H-4) is anticipated to resonate as a singlet in the region of 5.8-6.3 ppm. The methylene protons of the propanenitrile side chain are expected to show a more complex pattern. The protons adjacent to the ether oxygen (-O-CH₂-) would be deshielded and are predicted to appear as a triplet around 4.2-4.5 ppm. The protons adjacent to the nitrile group (-CH₂-CN) would also be deshielded, with an expected triplet signal in the range of 2.8-3.1 ppm. The NH proton of the pyrazole ring is expected to show a broad singlet at a variable chemical shift, typically downfield.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The methyl carbon is expected to have a signal around 10-15 ppm. The carbons of the pyrazole ring are predicted to resonate in the aromatic region, with the C-3 and C-5 carbons appearing at approximately 149 ppm and 144 ppm, respectively, and the C-4 carbon at a more upfield position, around 96 ppm. For the propanenitrile side chain, the carbon of the nitrile group (-CN) is expected in the 117-120 ppm region. The methylene carbon attached to the oxygen is predicted to be in the 60-65 ppm range, while the methylene carbon adjacent to the nitrile group would likely appear around 18-22 ppm.
| ¹H-NMR | ¹³C-NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (pyrazole) | ~2.2 (s) | CH₃ (pyrazole) | ~10-15 |
| H-4 (pyrazole) | ~5.8-6.3 (s) | C-4 (pyrazole) | ~96 |
| -O-CH₂- | ~4.2-4.5 (t) | C-3 (pyrazole) | ~149 |
| -CH₂-CN | ~2.8-3.1 (t) | C-5 (pyrazole) | ~144 |
| NH (pyrazole) | Broad, variable | -O-CH₂- | ~60-65 |
| -CH₂-CN | ~18-22 | ||
| -CN | ~117-120 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A sharp, medium-intensity band around 2240-2260 cm⁻¹ is anticipated for the nitrile (C≡N) stretching vibration. The C-O-C stretching of the ether linkage would likely produce strong bands in the region of 1050-1250 cm⁻¹. A broad absorption band in the range of 3100-3500 cm⁻¹ would be indicative of the N-H stretching of the pyrazole ring. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations of the pyrazole ring would likely appear in the 1400-1600 cm⁻¹ range. spectroscopyonline.com
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (pyrazole) | 3100-3500 | Broad, Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C≡N stretch (nitrile) | 2240-2260 | Sharp, Medium |
| C=N, C=C stretch (pyrazole ring) | 1400-1600 | Medium-Strong |
| C-O-C stretch (ether) | 1050-1250 | Strong |
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₇H₉N₃O. Fragmentation would likely involve cleavage of the ether bond and the propanenitrile side chain.
Elemental analysis for the molecular formula C₇H₉N₃O would be expected to yield the following percentages: Carbon (C) ≈ 55.62%, Hydrogen (H) ≈ 6.00%, Nitrogen (N) ≈ 27.80%, and Oxygen (O) ≈ 10.59%.
Crystallographic Studies and Solid-State Structure
As of the current literature survey, no published crystallographic data for this compound is available. A crystallographic study would be invaluable for definitively determining the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the pyrazole NH group. In the solid state, it is plausible that molecules would be linked into chains or more complex networks through N-H···N or N-H···O hydrogen bonds.
Tautomeric Equilibria in Pyrazolone (B3327878)/Pyrazole Systems Relevant to the Oxy-Linkage
The pyrazole ring system is known to exhibit tautomerism. In the case of this compound, the key equilibrium to consider is the annular prototropic tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms of the pyrazole ring. This would result in two tautomeric forms: this compound and 3-((5-methyl-1H-pyrazol-3-yl)oxy)propanenitrile. In solution, a dynamic equilibrium between these two forms is expected. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.
Furthermore, it is important to distinguish this from the keto-enol tautomerism observed in pyrazolones (hydroxypyrazoles). The presence of the ether linkage in this compound "locks" the molecule in the "enol-ether" form, preventing the formation of a pyrazolone tautomer. However, the study of tautomerism in related 5-hydroxypyrazoles provides a useful framework for understanding the electronic properties of the pyrazole ring that influence the stability of the oxy-linkage.
Theoretical and Computational Investigations
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of reaction mechanisms, including the identification of transition states and the calculation of associated energy barriers. These theoretical investigations provide a molecular-level understanding that complements experimental findings. However, a comprehensive review of the scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms and energetics of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile.
While the broader field of pyrazole (B372694) chemistry has been the subject of numerous theoretical investigations, these studies have predominantly centered on aspects such as synthesis, molecular structure, and potential biological activities of a wide array of pyrazole derivatives. For instance, computational analyses have been employed to predict the regioselectivity of N-alkylation versus O-alkylation in pyrazole systems, a critical consideration in the synthesis of compounds like the one . These studies often explore the influence of substituents and reaction conditions on the kinetic and thermodynamic favorability of different reaction pathways.
Furthermore, DFT calculations have been instrumental in understanding the electronic properties of pyrazole-containing molecules, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). This information is invaluable for predicting the reactivity of these compounds.
Despite the extensive application of computational methods in the study of pyrazoles, specific and detailed research into the reaction mechanisms and energetics of this compound is not available in the current body of scientific literature. Consequently, data tables and detailed research findings pertaining to the computational analysis of its formation or subsequent reactions cannot be provided at this time. Future computational studies would be necessary to fill this knowledge gap and to provide a detailed theoretical understanding of the chemical transformations involving this specific compound.
Reaction Chemistry and Functionalization of 3 3 Methyl 1h Pyrazol 5 Yl Oxy Propanenitrile
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.com This aromatic character confers it significant stability, while the presence of the nitrogen atoms influences the electron density distribution and reactivity of the ring carbons. chemicalbook.comresearchgate.net
The pyrazole nucleus is generally susceptible to electrophilic substitution. Due to the electron-withdrawing nature of the two nitrogen atoms, the C3 and C5 positions of the pyrazole ring have reduced electron density. chemicalbook.compharmaguideline.com Consequently, the C4 position possesses the highest electron density, making it the primary site for electrophilic attack. chemicalbook.comresearchgate.net In contrast, the electron-deficient C3 and C5 positions are more prone to nucleophilic attack. researchgate.net
Common electrophilic substitution reactions that pyrazole rings undergo include nitration, halogenation, and sulfonation, which would be expected to occur at the C4 position of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile. researchgate.netscribd.com
Table 1: Potential Electrophilic Substitution Reactions on the Pyrazole Ring
| Reaction Type | Reagents | Expected Position of Substitution | Resulting Functional Group |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C4 | Nitro (-NO₂) |
| Halogenation | Br₂, Cl₂, I₂ | C4 | Bromo (-Br), Chloro (-Cl), Iodo (-I) |
| Sulfonation | Fuming H₂SO₄ | C4 | Sulfonic Acid (-SO₃H) |
This table outlines expected reactions based on the general reactivity of the pyrazole ring system.
The pyrazole ring in this compound possesses two distinct nitrogen atoms. The N1 atom is a pyrrole-like nitrogen that bears a proton and can be deprotonated to form a pyrazolate anion. chemicalbook.comresearchgate.net This anion is a potent nucleophile that readily reacts with electrophiles, most notably in N-alkylation reactions. The N2 atom is a pyridine-like nitrogen that is more basic and is the initial site of protonation in acidic media. pharmaguideline.compharmajournal.net
N-alkylation is a common modification for pyrazoles, typically achieved using alkyl halides or dimethyl sulfate in the presence of a base. pharmaguideline.compharmajournal.net For an unsymmetrical pyrazole like the one , alkylation can potentially occur at either nitrogen, leading to a mixture of N1 and N2 regioisomers. The ratio of these products is influenced by factors such as the steric bulk of the alkylating agent and the substituent at the C3 position. semanticscholar.org Methods have been developed to achieve regioselective N-alkylation under specific conditions. researchgate.net
Transformations Involving the Nitrile Group
The nitrile (-C≡N) group is a versatile functional group that serves as a precursor to several other important functionalities, including amines, carboxylic acids, and amides. researchgate.net Its reactivity stems from the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom. researchgate.net
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com
Acid-catalyzed hydrolysis , using reagents like dilute hydrochloric or sulfuric acid, results in the formation of a carboxylic acid and an ammonium salt. chemguide.co.uk
Base-catalyzed hydrolysis , using a reagent like sodium hydroxide solution, initially produces a carboxylate salt and ammonia. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk
Reduction: Nitriles can be readily reduced to primary amines.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, producing a primary amine after an aqueous workup. libretexts.orgchemguide.co.uk
Catalytic hydrogenation is another widely used method, involving hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. studymind.co.uk This method is often preferred in industrial applications. studymind.co.uk
The conversion of the nitrile group provides direct synthetic routes to key derivatives.
Carboxylic Acids: As detailed above, complete hydrolysis of the nitrile group in this compound under heated acidic or basic conditions would yield 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanoic acid. vedantu.com
Amines: Reduction with agents like LiAlH₄ or via catalytic hydrogenation would convert the nitrile to a primary amine, yielding 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propan-1-amine. chemguide.co.ukorganic-chemistry.org
Amides: Synthesizing the corresponding amide, 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanamide, can be achieved through the partial hydrolysis of the nitrile. This transformation can be challenging as the amide intermediate is often more susceptible to hydrolysis than the starting nitrile, especially under harsh conditions. chemistrysteps.com However, using milder reaction conditions, such as lower temperatures, can sometimes allow for the isolation of the amide. chemistrysteps.comorganicchemistrytutor.com
Table 2: Summary of Transformations of the Nitrile Group
| Target Functional Group | Reaction Type | Typical Reagents | Product Structure |
|---|---|---|---|
| Carboxylic Acid | Hydrolysis | H₃O⁺, heat or NaOH, heat then H₃O⁺ | -CH₂-COOH |
| Primary Amine | Reduction | 1. LiAlH₄ 2. H₂O or H₂, Pd/C | -CH₂-CH₂-NH₂ |
This table illustrates the primary derivatizations possible from the nitrile moiety of the parent compound.
Chemistry of the Oxy-Propanenitrile Side Chain
The oxy-propanenitrile side chain, –O–CH₂–CH₂–CN, connects the pyrazole ring to the nitrile functionality via a three-carbon chain containing an ether linkage. The ether bond (C–O–C) is generally chemically robust and resistant to many reaction conditions. However, it can be cleaved under forcing conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). Such a reaction would break the bond between the pyrazole ring and the side chain, yielding 3-methyl-1H-pyrazol-5-ol and a halogenated propanenitrile derivative.
The aliphatic –CH₂–CH₂– portion of the chain is largely unreactive towards many reagents. However, the presence of the adjacent electron-withdrawing nitrile group and the ether oxygen can influence the reactivity of the α- and β-carbons, potentially allowing for functionalization under specific, targeted synthetic conditions.
Modifications of the Alkyl Chain
The propanenitrile side chain offers a versatile handle for chemical modification, particularly through reactions of the nitrile group. The nitrile can be converted into other important functional groups such as carboxylic acids, amines, and ketones.
Hydrolysis to Carboxylic Acid:
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. weebly.comlibretexts.org Heating the compound with an aqueous acid, such as hydrochloric acid or sulfuric acid, will yield 3-((3-methyl-1H-pyrazol-5-yl)oxy)propanoic acid. libretexts.org Alternatively, treatment with a strong base like sodium hydroxide, followed by an acidic workup, also affords the corresponding carboxylic acid. weebly.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed. chemistrysteps.com
Reduction to Primary Amine:
The nitrile can be reduced to a primary amine, 3-((3-methyl-1H-pyrazol-5-yl)oxy)propan-1-amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). prutor.aichemguide.co.uk Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like Raney Nickel or palladium on carbon, is another effective method for this reduction. prutor.aicommonorganicchemistry.com
Reaction with Grignard Reagents to form Ketones:
The addition of a Grignard reagent (R-MgX) to the nitrile group, followed by aqueous hydrolysis, results in the formation of a ketone. libretexts.orgmasterorganicchemistry.com This reaction provides a valuable method for carbon-carbon bond formation. For example, reacting this compound with phenylmagnesium bromide would yield 1-phenyl-3-((3-methyl-1H-pyrazol-5-yl)oxy)propan-1-one after the workup. doubtnut.comchemistrysteps.com
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | H2O, H+ or OH- (heat) | 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanoic acid |
| Reduction | 1. LiAlH4, Et2O 2. H2O | 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propan-1-amine |
| Grignard Reaction | 1. R-MgX, Et2O 2. H3O+ | 1-Substituted-3-((3-methyl-1H-pyrazol-5-yl)oxy)propan-1-one |
Ether Cleavage and Exchange Reactions
The ether linkage in this compound, which connects the pyrazole ring to the propanenitrile side chain, can be cleaved under specific conditions. This reaction breaks the carbon-oxygen bond, leading to a pyrazole derivative and a derivative of the side chain.
Acid-Catalyzed Cleavage:
Strong acids, particularly hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), are commonly used for the cleavage of ethers. libretexts.orgchemistrysteps.com In the case of this aryl-alkyl ether, the reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the alkyl chain (an SN2 mechanism). libretexts.org This would result in the formation of 3-methyl-1H-pyrazol-5-ol and 3-halopropanenitrile. libretexts.orgdoubtnut.com Due to the stability of the aromatic pyrazole ring, cleavage resulting in an aryl halide and an alcohol is not observed. libretexts.org
Cleavage with Boron Tribromide:
Boron tribromide (BBr3) is another potent reagent for the cleavage of ethers, including aryl alkyl ethers. nih.govnih.gov The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr3, followed by the cleavage of the C-O bond. ufp.ptufp.pt This method would also be expected to yield 3-methyl-1H-pyrazol-5-ol and 3-bromopropanenitrile.
Ether exchange reactions, where the entire alkoxy group is substituted, are less common for this type of ether under standard conditions and would likely require specific catalytic systems that are not broadly documented for this substrate.
| Reagent(s) | Conditions | Products |
|---|---|---|
| HBr or HI | Heat | 3-Methyl-1H-pyrazol-5-ol and 3-halopropanenitrile |
| BBr3 | CH2Cl2, low temperature | 3-Methyl-1H-pyrazol-5-ol and 3-bromopropanenitrile |
Advanced Chemical Applications and Functional Material Development
Applications in Agrochemicals
Herbicidal Properties and Structure-Function Relationships
While direct herbicidal testing data for 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile is not extensively documented in public literature, its structural components are present in known herbicidal molecules. Pyrazole (B372694) derivatives have been shown to act as potent inhibitors of photosynthetic electron transport, a common mechanism for herbicides. nih.gov The herbicidal activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the pyrazole ring.
Research into novel quinclorac (B55369) derivatives, a class of synthetic auxin herbicides, has explored the incorporation of the 3-methyl-1H-pyrazol-5-yl group. frontiersin.org In one study, various esters were synthesized, and their herbicidal activities against barnyard grass (Echinochloa crus-galli) were evaluated. The results indicated that the introduction of the pyrazole moiety could yield compounds with significant herbicidal efficacy, in some cases comparable to commercial standards. frontiersin.org For instance, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) demonstrated excellent inhibition of barnyard grass. frontiersin.org
The structure-activity relationship (SAR) studies in these related compounds reveal critical insights. The electronic properties of substituents on the pyrazole ring significantly influence herbicidal potency. Generally, the presence of electron-withdrawing groups enhances activity. frontiersin.org The ether linkage and propanenitrile tail of this compound would modify its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its uptake, translocation, and ultimate effectiveness as a potential herbicide.
| Compound Class | Target Weed | Key Structural Feature | Reference |
| Pyrazolo[1,5-a] mdpi.comresearchgate.netresearchgate.nettriazine-2,4-diones | Spinach chloroplasts (in vitro) | Fused pyrazole-triazine ring system | nih.gov |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana | Pyrazole at position 6 of picolinic acid | mdpi.com |
| Quinclorac-pyrazole esters | Barnyard grass (Echinochloa crus-galli) | 3-methyl-1H-pyrazol-5-yl ester moiety | frontiersin.org |
Role in Coordination Chemistry and Ligand Design
Pyrazole and its derivatives are versatile ligands in coordination chemistry due to the presence of two nitrogen atoms within the five-membered aromatic ring. nih.gov This allows them to coordinate with a wide array of metal ions, forming stable complexes with diverse geometries and applications. researchgate.netrepec.org
Metal Chelation Properties and Complex Formation
The compound this compound possesses multiple potential coordination sites, making it an interesting candidate for a chelating ligand. The two nitrogen atoms of the pyrazole ring can bind to a metal center. Additionally, the nitrogen atom of the nitrile group (-C≡N) and the oxygen atom of the ether linkage can participate in coordination, potentially allowing the molecule to act as a multidentate ligand.
The ability of a molecule to form stable coordination complexes is fundamental to metal chelation therapy and the design of metal-sequestering agents. mdpi.com Pyrazolone-based ligands, which are structurally related to the pyrazole core of the target molecule, are known to form stable complexes with various transition metals, including Zn(II), Cu(II), and others. researchgate.netdepositolegale.it The formation of such complexes is driven by the interaction between the metal ion (a Lewis acid) and the electron-donating atoms of the ligand (a Lewis base). The specific structure of this compound would allow for the formation of chelate rings with a coordinated metal ion, which enhances the thermodynamic stability of the resulting complex.
Catalytic Applications of Metal Complexes
Metal complexes derived from pyrazole-based ligands have found significant use in homogeneous catalysis. nih.gov The electronic and steric properties of the pyrazole ligand can be fine-tuned by altering its substituents, which in turn influences the catalytic activity of the metal center. Protic N-H pyrazoles, like the parent ring in the title compound, can participate in metal-ligand cooperative catalysis, where the N-H bond acts as a proton-responsive site. nih.gov
Complexes involving metals such as ruthenium, cobalt, copper, and nickel with pyrazolone (B3327878) or pyrazole-derived ligands have been reported to catalyze a range of chemical transformations, including oxidation, polymerization, and coupling reactions. researchgate.net For example, ruthenium(II) complexes with pyrazolone carbothioamide ligands have been explored for the amination of alcohols. While specific catalytic studies involving complexes of this compound have not been reported, its potential to form stable metal complexes suggests that its derivatives could serve as effective catalysts. The nitrile and ether functionalities could further modulate the electronic environment of the metal center, providing a mechanism for tuning catalytic selectivity and efficiency.
Potential in Material Science
Pyrazole derivatives serve as important precursors in the synthesis of functional organic materials, particularly dyes and pigments. Their ability to be chemically modified allows for the production of a wide spectrum of colors with good stability.
Precursors for Dyes and Pigments
The pyrazole ring is a key component in many azo dyes, which are characterized by the -N=N- functional group. mdpi.comrsc.org These dyes are synthesized through a diazo coupling reaction, which typically involves the reaction of a diazonium salt with an electron-rich coupling component. Pyrazolone derivatives, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, are widely used as coupling components in the synthesis of yellow, orange, and red dyes. researchgate.net The well-known yellow food colorant Tartrazine (FD&C Yellow 5) is a sulfonated pyrazolone azo dye. wikipedia.org
The synthesis of azo dyes from a pyrazole precursor often begins with an amino-substituted pyrazole, which is converted into a diazonium salt. mdpi.comrsc.org While this compound does not possess an amino group, it could be chemically modified to serve as a precursor. For instance, the pyrazole ring could be nitrated and subsequently reduced to introduce the necessary amino group for diazotization. Alternatively, the pyrazole ring itself can act as the coupling component in reactions with other aryl diazonium salts. The specific substituents on the pyrazole ring influence the final color and properties of the dye. The presence of the 3-methyl group and the (oxy)propanenitrile side chain at the 5-position would impact the electronic distribution within the pyrazole ring, thereby affecting the absorption wavelength of any resulting azo dye.
| Dye Class | Pyrazole-based Precursor Example | Resulting Color Range | Reference |
| Azo Dyes | Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Yellow/Orange | mdpi.com |
| Bis-azo Dyes | 3-Amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | Varied (depends on coupling phenol) | researchgate.net |
| Food Dyes | Sulfonated pyrazolone derivative | Lemon Yellow | wikipedia.org |
of this compound
The heterocyclic compound this compound is a derivative of the pyrazole family, a class of molecules widely recognized for its diverse applications in pharmaceuticals, agrochemicals, and materials science. This article explores the potential and documented roles of this specific compound in the development of advanced functional materials, focusing on its applications as a component in polymers and electronic materials, and its utility in the field of metal ion extraction and separation.
2 Components in Polymer and Electronic Materials
The incorporation of heterocyclic rings into polymer structures is a well-established strategy for developing materials with enhanced thermal stability, specific electronic properties, and unique functionalities. Pyrazole-containing polymers, or polypyrazoles, are noted for their high thermal stability and film-forming capabilities. nih.gov The structure of this compound possesses distinct features—a pyrazole ring, an ether linkage, and a terminal nitrile group—that make it a candidate for use in materials science.
The nitrile (–C≡N) group is a versatile functional group in polymer chemistry. It is highly polar and can participate in specific intermolecular interactions, influencing the bulk properties of a material. Furthermore, nitrile groups can undergo polymerization reactions, such as cyclotrimerization, to form highly cross-linked and thermally stable triazine networks. The presence of the pyrazole ring, known for its aromaticity and thermal resilience, could further contribute to the stability of a resulting polymer.
In the context of electronic materials, molecules with high polarity and specific functional groups are often investigated for applications in dielectrics, semiconductors, or as components in optoelectronic devices. The combination of the polar nitrile group and the electron-rich pyrazole ring in this compound suggests potential for interesting electronic behavior. However, while the broader class of pyrazole derivatives is utilized in polymer chemistry mdpi.com, specific research detailing the polymerization of this compound or its integration into electronic materials is not extensively documented in the current scientific literature. Its potential is largely inferred from the known properties of its constituent functional groups.
Table 1: Potential Contributions of Functional Groups in this compound to Material Properties
| Functional Group | Potential Role in Polymers | Potential Role in Electronic Materials |
| Pyrazole Ring | Enhances thermal stability and rigidity of the polymer backbone. | Can act as a charge-transporting moiety or a building block for conductive polymers. |
| Ether Linkage | Provides flexibility to the polymer chain, potentially improving processability. | Influences molecular packing and dielectric properties. |
| Nitrile Group | Increases polarity, affecting solubility and intermolecular forces. Can be a site for polymerization or cross-linking. | Contributes to a high dipole moment, potentially useful for dielectric or ferroelectric materials. |
3 Applications in Metal Ion Extraction and Separation
The separation and purification of metal ions are critical processes in hydrometallurgy, nuclear waste reprocessing, and analytical chemistry. The design of organic ligands that can selectively bind to specific metal ions is central to advancing solvent extraction technologies. Pyrazole derivatives, particularly the family of 4-acylpyrazolones, are well-known and highly effective chelating extractants for a wide range of metal ions, including lanthanides and actinides. nih.govelixirpublishers.com These compounds typically function as acidic extractants, where a proton on the molecule is exchanged for a metal ion to form a neutral, hydrophobic metal-ligand complex that is soluble in an organic solvent.
The compound this compound is structurally derived from 3-methyl-1H-pyrazol-5-ol, a precursor to the aforementioned acylpyrazolone extractants. It possesses several potential donor sites for metal coordination: the two nitrogen atoms of the pyrazole ring, the ether oxygen atom, and the nitrogen atom of the nitrile group. These sites could allow the molecule to act as a multidentate neutral or "hemilabile" ligand.
However, its structure and mechanism of action would differ significantly from the well-studied 4-acylpyrazolone extractants. Critically, it lacks the acidic enolic proton and the β-dicarbonyl-like configuration that are responsible for the potent chelating and extraction capabilities of acylpyrazolones. elixirpublishers.com The extraction efficiency of a ligand is highly dependent on its ability to form stable, charge-neutral complexes that are readily partitioned into an organic phase. While this compound has the necessary functional groups for coordination, its effectiveness and selectivity as a metal ion extractant have not been established in the literature to the same extent as its acylpyrazolone relatives.
Table 2: Structural Comparison of this compound with a Known Pyrazolone Extractant
| Feature | This compound | 1-Phenyl-3-methyl-4-benzoyl-pyrazol-5-one (HPMBP) |
| Extraction Type | Potential neutral/hemilabile ligand | Acidic chelating extractant nih.gov |
| Key Donor Atoms | Pyrazole N, Ether O, Nitrile N | Two carbonyl O atoms, Pyrazole N |
| Acidic Proton | No | Yes (enol form) |
| Chelating Moiety | Not a classic bidentate chelator | β-Dicarbonyl group (enol form) |
| Documented Use | Not widely documented for metal extraction | Extensively studied for lanthanide and actinide extraction nih.gov |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The advancement of organic synthesis is increasingly focused on the development of environmentally benign and efficient methodologies. researchgate.neteurekaselect.com For 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile, future research should prioritize the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry.
Current synthetic strategies for pyrazole (B372694) derivatives often involve multi-step procedures that may utilize hazardous reagents and solvents. benthamdirect.com Future efforts could focus on one-pot multicomponent reactions, which offer advantages in terms of operational simplicity, time, and energy savings. mdpi.com The use of greener solvents, such as water or bio-based solvents, and the replacement of toxic catalysts with more environmentally friendly alternatives like biocatalysts or reusable solid catalysts are crucial areas for investigation. jetir.orgthieme-connect.com Methodologies like microwave-assisted and ultrasound-assisted synthesis could also be explored to enhance reaction rates and yields, further contributing to the sustainability of the synthetic process. mdpi.com
Exploration of Untapped Reaction Chemistry for Advanced Derivatization
The functional groups present in this compound—the pyrazole ring, the ether linkage, and the nitrile group—offer rich opportunities for advanced derivatization. The pyrazole ring, with its two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry. mdpi.com The nitrile group is a valuable functional handle that can be readily converted into other functionalities such as amines, amides, or carboxylic acids, facilitating the synthesis of a diverse library of derivatives. journals.co.za
Future research should systematically explore the untapped reaction chemistry of this compound. This includes investigating novel cyclization reactions to form fused heterocyclic systems, which are often associated with a wide range of biological activities. mdpi.com Furthermore, the development of selective functionalization strategies for the pyrazole ring would enable the synthesis of precisely tailored molecules. The exploration of transition-metal-catalyzed cross-coupling reactions could also lead to the introduction of various substituents, expanding the chemical space around this core structure. mdpi.com
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. eurasianjournals.com For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure and predict the reactivity of different sites within the molecule. eurasianjournals.comresearchgate.net This information can guide the design of new synthetic strategies and derivatization reactions. Molecular docking and dynamics simulations can be used to predict the binding modes and affinities of the compound and its derivatives with various biological targets, thereby accelerating the drug discovery process. nih.govnih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can help in identifying the key structural features responsible for a particular activity, enabling the rational design of more potent and selective analogs. nih.gov
Integration into Multifunctional Chemical Systems and Smart Materials
The unique combination of a pyrazole moiety and a nitrile group makes this compound an attractive building block for the development of multifunctional chemical systems and smart materials. Pyrazole derivatives have been utilized in the design of materials with interesting optical, electronic, and coordination properties. researchgate.net
Future research could focus on incorporating this compound into larger molecular architectures to create materials with tailored properties. For example, it could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. Its integration into polymer backbones could lead to the development of smart materials that respond to external stimuli such as light, temperature, or pH. The exploration of its potential in the field of organic electronics, for instance as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), also represents a promising avenue of research.
Investigation of Environmental Impact and Green Chemistry Approaches in Synthesis
A critical aspect of modern chemical research is the assessment of the environmental impact of new compounds and the development of greener synthetic processes. eurekaselect.comtandfonline.com For this compound, a thorough investigation of its environmental fate and potential toxicity is warranted.
Q & A
Q. What are the optimal synthetic routes for 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile, and what key reaction conditions must be controlled?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-methyl-1H-pyrazol-5-ol with a nitrile-containing electrophile (e.g., acrylonitrile derivatives) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Critical parameters include:
- Temperature control : Excess heat may lead to side reactions, such as nitrile hydrolysis.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole oxygen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Confirm yields via TLC and mass spectrometry .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The pyrazole proton (δ 6.2–6.5 ppm) and nitrile carbon (δ ~115 ppm) are diagnostic .
- FTIR : Confirm nitrile stretching (νC≡N ~2240 cm⁻¹) and pyrazole C-O-C (ν ~1250 cm⁻¹) .
- X-ray crystallography : Use SHELXL for refinement. Optimize crystal growth via slow evaporation (acetonitrile/methanol). Hydrogen bonding networks (e.g., N-H···O/N interactions) stabilize the lattice .
Advanced Research Questions
Q. How do hydrogen bonding interactions influence the solid-state structure of this compound?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) chains from N-H···Npyrazole bonds. Use Mercury 4.0 to visualize packing. For example, in related pyrazole derivatives, intermolecular C≡N···H-N interactions contribute to a monoclinic P2₁/c space group. Adjust crystallization solvents (e.g., DMF vs. THF) to modulate H-bond strength and crystal morphology .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and controls. For kinase inhibition studies (e.g., JAK inhibitors), validate IC₅₀ values via dose-response curves in triplicate .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., nitrile → amide conversion) that may alter activity .
- Computational docking : Compare binding poses in AutoDock Vina to assess target selectivity vs. off-target effects .
Q. What challenges arise when refining the crystal structure of this compound using SHELX, and how can they be mitigated?
- Methodological Answer :
- Disorder modeling : If the nitrile group exhibits rotational disorder, apply PART instructions and refine occupancy ratios. Use ISOR restraints for anisotropic displacement parameters .
- Twinned data : For merohedral twinning, test twin law matrices (e.g., -h, -k, l) via TWIN/BASF commands. Verify with R₁ vs. wR₂ convergence (<5% discrepancy) .
Q. What computational methods best predict the reactivity of the nitrile group in derivatization reactions?
- Methodological Answer :
- DFT calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G*) for nucleophilic additions (e.g., Grignard reactions). The LUMO of the nitrile (-3.5 eV) indicates susceptibility to attack by soft nucleophiles .
- Molecular dynamics : Simulate solvation effects (water vs. DMSO) on reaction rates using GROMACS. High dielectric solvents stabilize ionic intermediates .
Q. What are the implications of stereochemistry in derivatives of this compound for pharmacological applications?
- Methodological Answer :
- Chiral synthesis : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to access enantiomers. Assign configurations via CD spectroscopy or Mosher’s ester analysis .
- SAR studies : Compare enantiomer activity in vitro. For example, (R)-configured derivatives may show 10-fold higher JAK1 inhibition than (S)-forms due to steric fit in the ATP-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
